2-[(4-Methylbenzene-1-sulfonyl)amino]phenyl 4-chlorobenzoate
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Overview
Description
2-[(4-Methylbenzene-1-sulfonyl)amino]phenyl 4-chlorobenzoate is an organic compound that features both sulfonamide and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylbenzene-1-sulfonyl)amino]phenyl 4-chlorobenzoate typically involves a multi-step process. One common route includes the following steps:
Esterification: The resulting sulfonamide is then reacted with 4-chlorobenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methylbenzene-1-sulfonyl)amino]phenyl 4-chlorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used for the reduction of the sulfonyl group.
Major Products
Substitution Reactions: Products will vary depending on the substituent introduced.
Hydrolysis: The major products are 4-chlorobenzoic acid and 4-methylbenzenesulfonamide.
Reduction: The major product is the corresponding sulfide derivative.
Scientific Research Applications
2-[(4-Methylbenzene-1-sulfonyl)amino]phenyl 4-chlorobenzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: The compound can be used in the development of new materials with specific properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-[(4-Methylbenzene-1-sulfonyl)amino]phenyl 4-chlorobenzoate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit or activate biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Methylbenzene-1-sulfonyl)amino]benzoic acid
- 4-Chlorobenzene-1-sulfonamide
- 4-Methylbenzenesulfonyl chloride
Uniqueness
2-[(4-Methylbenzene-1-sulfonyl)amino]phenyl 4-chlorobenzoate is unique due to the presence of both sulfonamide and ester functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various research and industrial applications.
Properties
CAS No. |
61860-90-0 |
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Molecular Formula |
C20H16ClNO4S |
Molecular Weight |
401.9 g/mol |
IUPAC Name |
[2-[(4-methylphenyl)sulfonylamino]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C20H16ClNO4S/c1-14-6-12-17(13-7-14)27(24,25)22-18-4-2-3-5-19(18)26-20(23)15-8-10-16(21)11-9-15/h2-13,22H,1H3 |
InChI Key |
OIKLKXHTQDXMAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2OC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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